molecular formula C9H13N3O4S B2821414 2-[2-(BOC-Amino)-1,3,4-thiadiazol-5-yl]acetic acid CAS No. 1782770-94-8

2-[2-(BOC-Amino)-1,3,4-thiadiazol-5-yl]acetic acid

Cat. No.: B2821414
CAS No.: 1782770-94-8
M. Wt: 259.28
InChI Key: DHNSMFXWJCTXBY-UHFFFAOYSA-N
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Description

2-[2-(BOC-Amino)-1,3,4-thiadiazol-5-yl]acetic acid is an intriguing compound in organic chemistry known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a 1,3,4-thiadiazole ring, a structure that is particularly interesting due to its stability and reactivity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(BOC-Amino)-1,3,4-thiadiazol-5-yl]acetic acid typically starts with the formation of the 1,3,4-thiadiazole ring. One common approach involves the reaction of thiosemicarbazide with a carboxylic acid derivative, followed by cyclization to form the thiadiazole ring. The BOC-amino group (tert-butoxycarbonyl-protected amino group) is then introduced through a sequence of reactions, usually involving the protection of the amino group before coupling with the thiadiazole precursor. The acetic acid moiety is then attached through standard esterification or amidation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and optimized catalysts can improve yields and reduce reaction times. Solvent selection and purification processes are fine-tuned to ensure the production of high-purity compounds at a large scale.

Chemical Reactions Analysis

Types of Reactions: 2-[2-(BOC-Amino)-1,3,4-thiadiazol-5-yl]acetic acid can undergo various types of chemical reactions:

  • Oxidation: : Oxidative reactions can modify the thiadiazole ring or the acetic acid moiety, leading to the formation of sulfoxides, sulfones, or carboxylates.

  • Reduction: : Reduction reactions can target the BOC-protected amino group or the thiadiazole ring, potentially yielding amine derivatives or deprotected thiadiazole products.

Common Reagents and Conditions:
  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Halides (e.g., bromine, chlorine) for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products: The major products from these reactions depend on the specific conditions and reagents used. For example, oxidative reactions may produce sulfoxides or sulfones, while reductive reactions may yield amine derivatives.

Scientific Research Applications

2-[2-(BOC-Amino)-1,3,4-thiadiazol-5-yl]acetic acid has garnered significant interest in various scientific research domains:

  • Chemistry: : Used as a building block for synthesizing more complex molecules, especially those with pharmacological relevance.

  • Biology: : Its derivatives can act as enzyme inhibitors, impacting biochemical pathways.

  • Industry: : Utilized in the production of advanced materials and as intermediates in chemical manufacturing processes.

Comparison with Similar Compounds

Similar Compounds:

  • 2-[2-(Amino)-1,3,4-thiadiazol-5-yl]acetic acid: : Lacks the BOC protection, leading to different reactivity and stability.

  • 2-[2-(Methoxy)-1,3,4-thiadiazol-5-yl]acetic acid: : Substitution with a methoxy group instead of an amino group.

  • 2-[2-(Ethoxy)-1,3,4-thiadiazol-5-yl]acetic acid: : Similar structure but with an ethoxy group.

Uniqueness: What sets 2-[2-(BOC-Amino)-1,3,4-thiadiazol-5-yl]acetic acid apart is the presence of the BOC-protected amino group, which adds a layer of stability and functionality, allowing for more controlled reactions and interactions in both synthetic and biological contexts.

Properties

IUPAC Name

2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3,4-thiadiazol-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4S/c1-9(2,3)16-8(15)10-7-12-11-5(17-7)4-6(13)14/h4H2,1-3H3,(H,13,14)(H,10,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNSMFXWJCTXBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN=C(S1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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